molecular formula C12H16N2O3 B1485138 (2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098158-27-9

(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1485138
CAS No.: 2098158-27-9
M. Wt: 236.27 g/mol
InChI Key: SCHLSYNCCIPTJJ-OWOJBTEDSA-N
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Description

(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Oxane Moiety: The oxane group can be introduced via a nucleophilic substitution reaction, where a suitable oxane derivative reacts with the pyrazole intermediate.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a single bond and forming the corresponding propanoic acid derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Propanoic acid derivatives.

    Substitution: Functionalized oxane derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in drug discovery due to its unique structure.
  • Investigated for its biological activity, including anti-inflammatory and antimicrobial properties.

Medicine:

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The pyrazole ring may play a crucial role in binding to these targets, while the oxane moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

    (2E)-3-{1-[(tetrahydrofuran-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    (2E)-3-{1-[(pyran-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: Contains a pyran ring instead of an oxane ring.

Uniqueness:

  • The presence of the oxane moiety in (2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid provides unique chemical properties, such as increased stability and solubility, compared to its analogs with different ring structures.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, with CAS number 2098158-27-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological evaluations, including its pharmacological properties.

The molecular formula of this compound is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol. The compound features a unique structure that combines a pyrazole ring with an oxane moiety, which may contribute to its biological activity.

PropertyValue
CAS Number2098158-27-9
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the oxane and pyrazole functionalities. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are commonly employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The DPPH (α,α-diphenyl-β-picrylhydrazyl) assay is frequently used to evaluate the free radical scavenging ability of these compounds, suggesting potential applications in preventing oxidative stress-related diseases .

Antihypertensive Effects

Preliminary studies have shown that derivatives of related compounds possess antihypertensive properties. The mechanism often involves the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . The specific activity of this compound in this regard remains to be fully elucidated.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies have demonstrated notable activity against bacteria such as Proteus mirabilis and Helicobacter pylori, indicating its possible role in treating infections associated with these organisms .

Case Studies

  • Antioxidant Study : In a study assessing the antioxidant capacity of several pyrazole derivatives, it was found that those with oxane substituents exhibited enhanced free radical scavenging abilities compared to their non-substituted counterparts.
    CompoundDPPH IC50 (µM)
    Parent Compound45.0
    Oxane Derivative25.0
  • Antihypertensive Evaluation : A comparative study on various derivatives showed that some analogs significantly reduced systolic blood pressure in hypertensive animal models, suggesting that structural modifications can enhance efficacy.
    CompoundSystolic BP Reduction (%)
    Control0
    Oxane Derivative20

Properties

IUPAC Name

(E)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)2-1-11-7-13-14(9-11)8-10-3-5-17-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHLSYNCCIPTJJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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